3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
Description
This compound features a pyridazine core substituted with a piperazine moiety linked to a 3-methyl-1,2,4-oxadiazole group at position 3 and a thiophen-2-yl group at position 4. The piperazine ring enhances solubility and flexibility, while the thiophene and oxadiazole moieties contribute to aromatic and hydrogen-bonding interactions, respectively. Such structural features are common in medicinal chemistry for targeting ion channels or enzymes .
Properties
IUPAC Name |
3-methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-17-16(23-20-12)11-21-6-8-22(9-7-21)15-5-4-13(18-19-15)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWIZAMMKPYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The piperazine ring can be introduced via nucleophilic substitution reactions, while the thiophene and pyridazine rings are often constructed through cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves several steps, typically including:
- Formation of the Oxadiazole Ring : Utilizing appropriate hydrazones or acylhydrazones as precursors.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Thiophene Integration : Employing thiophene derivatives to form the final pyridazine structure.
These steps can be optimized based on various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Studies have shown that compounds similar to the target molecule demonstrate activity at concentrations ranging from 4 to 32 μg/mL, making them potentially useful in treating infections caused by resistant pathogens .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyridazine derivatives. The compound's ability to interact with specific cellular targets may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in vitro against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory activity of related piperazine derivatives has been documented through various assays. These compounds may inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced activity against resistant strains, providing a foundation for further development of new antibiotics based on similar scaffolds .
Case Study 2: Anticancer Activity Assessment
In another study focused on the anticancer properties of pyridazine derivatives, compounds were tested against human cancer cell lines using MTT assays to assess cytotoxicity. Results demonstrated that specific modifications to the structure significantly increased potency against cancer cells compared to standard chemotherapy agents .
Tables
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA at 4–32 μg/mL |
| Anticancer Potential | Significant cytotoxicity in human cancer cell lines |
| Anti-inflammatory | Inhibits inflammatory pathways |
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
Table 1: Key Structural Differences
*Estimated based on substituent contributions.
Key Observations :
- Linker Groups: The target compound uses a piperazine linker, while analogs F840-0568 and F840-0541 employ sulfanyl (-S-) linkers.
Key Observations :
Key Observations :
- Piperazine and thiophene groups may redirect activity toward kinase or enzyme targets, as seen in ’s pyridazine derivatives .
Biological Activity
The compound 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and anti-tubercular properties, supported by relevant data tables and case studies.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study reported that certain oxadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against methicillin-resistant strains, outperforming standard treatments like chloramphenicol .
Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has also been explored. In a study evaluating various substituted oxadiazoles, compounds demonstrated activity in multiple seizure models (e.g., maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models). The introduction of specific substituents enhanced their efficacy, indicating that modifications to the oxadiazole ring can significantly influence biological outcomes .
Anti-tubercular Activity
One of the most promising aspects of this compound is its anti-tubercular activity. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis, indicating potent anti-tubercular properties .
Table 1: Biological Activities of Oxadiazole Derivatives
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives, researchers synthesized multiple compounds and tested their efficacy against resistant bacterial strains. The results indicated that specific modifications led to enhanced antimicrobial activity, suggesting that the structural diversity within this class could be exploited for developing new antibiotics .
Case Study 2: Anti-tubercular Screening
Another research effort focused on evaluating the anti-tubercular potential of several oxadiazole-based compounds against Mycobacterium tuberculosis. The study highlighted that certain derivatives not only exhibited low toxicity towards human cells but also maintained significant anti-tubercular activity at low concentrations, paving the way for further development in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
